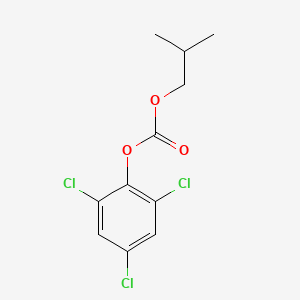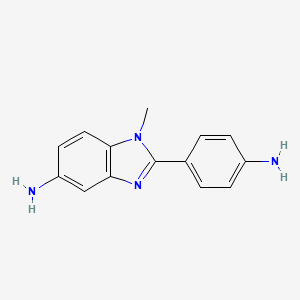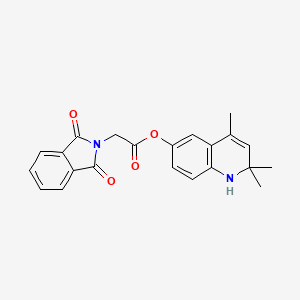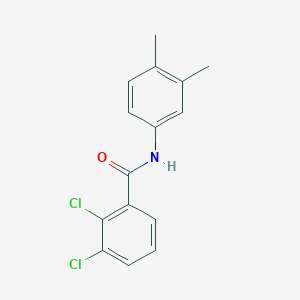
isobutyl 2,4,6-trichlorophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 2,4,6-trichlorophenyl carbonate (ITCPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is a derivative of trichlorophenol and is synthesized through a multistep process involving the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol. ITCPC has been studied extensively for its mechanism of action and physiological effects, making it a promising tool for future research.
作用机制
The mechanism of action of isobutyl 2,4,6-trichlorophenyl carbonate is based on its ability to react with lysine residues in proteins. When isobutyl 2,4,6-trichlorophenyl carbonate is added to a protein solution, it will selectively modify lysine residues by forming a covalent bond with the amino group. This modification can alter the activity and function of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that isobutyl 2,4,6-trichlorophenyl carbonate can have a variety of biochemical and physiological effects depending on the specific protein being modified. For example, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to inhibit the activity of histone deacetylases, leading to increased acetylation of histones and changes in gene expression. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to modify the activity of enzymes involved in lipid metabolism, leading to changes in cellular signaling pathways.
实验室实验的优点和局限性
One advantage of using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the specific effects of lysine modification on protein function and activity. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also limitations to using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments. For example, the modification of lysine residues can be non-specific in some cases, leading to unintended effects on protein function. Additionally, the synthesis of isobutyl 2,4,6-trichlorophenyl carbonate can be time-consuming and may require specialized equipment.
未来方向
There are several future directions for research involving isobutyl 2,4,6-trichlorophenyl carbonate. One area of interest is the development of new therapeutic agents based on the modification of lysine residues. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate could be used to study the role of lysine modification in various diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the specificity and limitations of isobutyl 2,4,6-trichlorophenyl carbonate as a tool for modifying proteins.
合成方法
The synthesis of isobutyl 2,4,6-trichlorophenyl carbonate involves a multistep process that begins with the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol in the presence of a base catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps. The yield of isobutyl 2,4,6-trichlorophenyl carbonate can vary depending on the specific conditions used during the synthesis process.
科学研究应用
Isobutyl 2,4,6-trichlorophenyl carbonate has been used extensively in scientific research due to its ability to modify proteins and enzymes. Specifically, isobutyl 2,4,6-trichlorophenyl carbonate can be used to selectively modify lysine residues in proteins, which can alter their activity and function. This makes isobutyl 2,4,6-trichlorophenyl carbonate a valuable tool for studying protein function and for developing new therapeutic agents.
属性
IUPAC Name |
2-methylpropyl (2,4,6-trichlorophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)5-16-11(15)17-10-8(13)3-7(12)4-9(10)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGCNQSIVYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 2,4,6-trichlorophenyl isobutyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)






